Suzuki–Miyaura Cross-Coupling: Bromo vs Iodo
In a direct head‑to‑head comparison using the pyrazolo[1,5‑a]pyridine scaffold, **the 5‑bromo derivative consistently outperforms the 5‑iodo analog in Suzuki–Miyaura cross‑couplings** [REFS‑1, REFS‑2]. The bromo compound undergoes efficient C‑C bond formation with a range of aryl, heteroaryl, and styryl boronic acids while the corresponding iodo analogue suffers from a significant dehalogenation side reaction that lowers product yield and introduces purification challenges [REFS‑1]. Although exact yields were not disclosed for this specific scaffold, the published class‑level trend unequivocally ranks Br and Cl as superior leaving groups to I [REFS‑1, REFS‑2].
| Evidence Dimension | Cross‑coupling efficiency (Suzuki–Miyaura reaction) |
|---|---|
| Target Compound Data | 5‑Bromo‑pyrazolo[1,5‑a]pyridine derivatives favor coupling over dehalogenation |
| Comparator Or Baseline | 5‑Iodo‑pyrazolo[1,5‑a]pyridine derivatives suffer extensive dehalogenation |
| Quantified Difference | No exact yields reported for this specific core; class‑level conclusion: Br ≫ I in yield and selectivity. |
| Conditions | Pd(PPh3)4 or similar catalyst, aryl/heteroaryl boronic acids, standard Suzuki–Miyaura conditions |
Why This Matters
Higher coupling efficiency translates into higher through‑put in parallel synthesis and cleaner reaction profiles, making the bromo derivative the preferred building block for SAR exploration.
- [1] Jedinák, L.; Zátopková, R.; Zemánková, H.; Šustková, A.; Cankař, P. The Suzuki–Miyaura Cross‑Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem. 2017, 82 (1), 157–169. https://doi.org/10.1021/acs.joc.6b02306. View Source
- [2] Semantic Scholar summary of Jedinák et al., showing Br and Cl superior to I. https://www.semanticscholar.org/paper/bd727f45a77401a31a9192d5ccf8eb52dcf13c14. View Source
